molecular formula C14H12N2S B13962154 Benzothiazole, 2-(o-aminophenyl)-4-methyl- CAS No. 20600-49-1

Benzothiazole, 2-(o-aminophenyl)-4-methyl-

Cat. No.: B13962154
CAS No.: 20600-49-1
M. Wt: 240.33 g/mol
InChI Key: ROGQKYRGDXKCQR-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(o-aminophenyl)-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with an amino group and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2-(o-aminophenyl)-4-methyl- typically involves the coupling of o-aminothiophenols with aromatic aldehydes. One common method is the reaction of o-aminothiophenol with an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of catalytic amounts of molecular iodine, tert-butoxide, and pyridine under reflux conditions .

Industrial Production Methods

Industrial production methods for Benzothiazole, 2-(o-aminophenyl)-4-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(o-aminophenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(o-aminophenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to interact with amyloid fibrils makes it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a similar structure but without the amino and methyl groups.

    2-Aminobenzothiazole: Similar structure with an amino group but without the methyl group.

    4-Methylbenzothiazole: Similar structure with a methyl group but without the amino group.

Uniqueness

Benzothiazole, 2-(o-aminophenyl)-4-methyl- is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .

Properties

CAS No.

20600-49-1

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(4-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C14H12N2S/c1-9-5-4-8-12-13(9)16-14(17-12)10-6-2-3-7-11(10)15/h2-8H,15H2,1H3

InChI Key

ROGQKYRGDXKCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3N

Origin of Product

United States

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